molecular formula C13H15N3O3S B2784933 N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1421484-29-8

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2784933
CAS No.: 1421484-29-8
M. Wt: 293.34
InChI Key: PDRVDEKOCFGXPG-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a sulfonamide group attached to a dimethylbenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the sulfonamide group on the pyrimidine ring enhances its potential as a versatile building block in medicinal chemistry .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a pyrimidine ring and a sulfonamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₆N₂O₃S. The presence of the methoxy group on the pyrimidine ring and the sulfonamide group suggests that this compound may exhibit significant biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways.

Research indicates that this compound acts as an inhibitor of cytochrome P450 17A1 (CYP17), an enzyme critical in steroidogenesis. This inhibition could have therapeutic implications for hormone-related disorders and certain cancers, where modulation of steroid hormone levels is beneficial.

Biological Activities

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Properties
4-amino-5-methoxy-N,2-dimethylbenzenesulfonamideContains an amino group instead of a pyrimidine ringExhibits different biological activities compared to the target compound
4-chloro-2,5-dimethylbenzenesulfonamideLacks the methoxy and pyrimidine functionalitiesDifferent reactivity profile due to chlorine substitution
N-(4-(furan-3-yl)benzyl)-2-methoxyacetamideContains a furan ring instead of pyrimidinePotentially different pharmacokinetics and bioactivity

This table highlights how structural variations can lead to differing biological activities and applications in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, existing research on related compounds provides valuable insights into its potential:

  • In Vitro Studies :
    • Initial studies have shown that compounds with similar structures can effectively inhibit CYP17 activity. These findings suggest that further exploration of this compound could yield promising results in therapeutic contexts.
  • Pharmacological Investigations :
    • Ongoing research into sulfonamides indicates that modifications to the chemical structure can significantly enhance biological activity. This underscores the importance of systematic studies on this compound to optimize its pharmacological profile.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-4-5-10(2)12(6-9)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRVDEKOCFGXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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